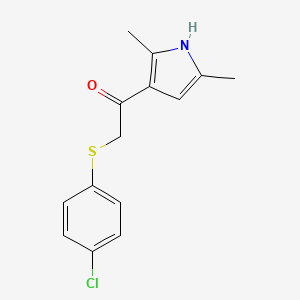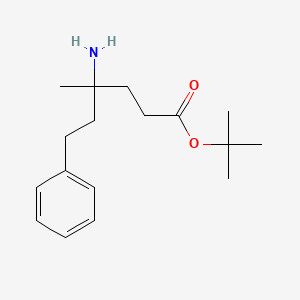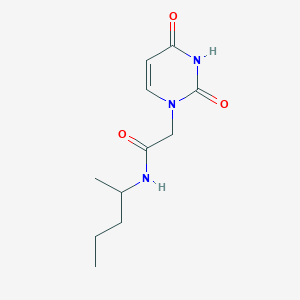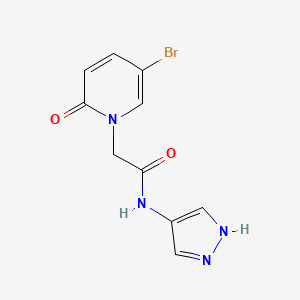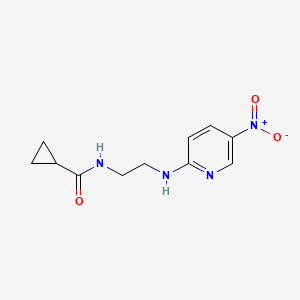
n-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide: is a compound that belongs to the class of nitropyridine derivatives. This compound is characterized by the presence of a nitropyridine moiety attached to an aminoethyl group, which is further connected to a cyclopropanecarboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide typically involves the reaction of 5-nitropyridin-2-amine with cyclopropanecarbonyl chloride in the presence of a base and a chlorinated solvent . The reaction conditions are generally mild and do not require the use of metal catalysts . The process can be summarized as follows:
Starting Materials: 5-nitropyridin-2-amine and cyclopropanecarbonyl chloride.
Solvent: Chlorinated solvent (e.g., dichloromethane).
Base: A suitable base (e.g., triethylamine).
Reaction Conditions: The reaction is carried out at room temperature with continuous stirring.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-(2-((5-aminopyridin-2-yl)amino)ethyl)cyclopropanecarboxamide.
科学的研究の応用
N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins and altering their function .
類似化合物との比較
N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety but differ in their functional groups and overall structure.
3-bromoimidazo[1,2-a]pyridines: These compounds have a different core structure but share some similarities in their chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H14N4O3 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
N-[2-[(5-nitropyridin-2-yl)amino]ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H14N4O3/c16-11(8-1-2-8)13-6-5-12-10-4-3-9(7-14-10)15(17)18/h3-4,7-8H,1-2,5-6H2,(H,12,14)(H,13,16) |
InChIキー |
WUDSHQLTQVOACG-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NCCNC2=NC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





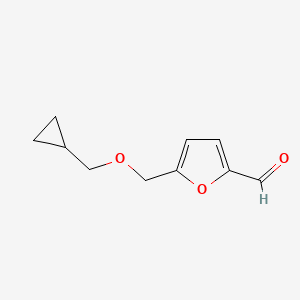

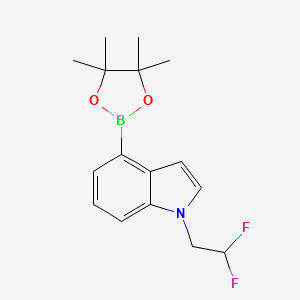
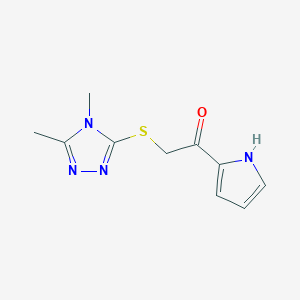

![n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)
![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
